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molecular formula Cl4Zr B8815787 Zirconium chloride (ZrCl4), (T-4)- CAS No. 11126-30-0

Zirconium chloride (ZrCl4), (T-4)-

Cat. No. B8815787
M. Wt: 233.0 g/mol
InChI Key: DUNKXUFBGCUVQW-UHFFFAOYSA-J
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Patent
US05616752

Procedure details

Then 1.61 g of the bridged ligand having a vinyl terminated branch, i.e. 5-cyclopentadienyl-5-(9-fluorenyl)-1-hexene, was dissolved in 10 mL of chlorodimethylsilane at room temperature. Then approximately 1 mL of hexachloroplatinic acid was added and a reaction mixture stirred overnight at room temperature. The solvent was then evaporated in a vacuum. A white solid was recovered which was concluded to be 1-chlorodimethyl-silyl-5-cyclopentadienyl-5-(9-fluorenyl)-hexane. A portion of this material was then contacted with silica gel (Merck No. 7734) the process involved contacting 2 g of the silica gel dried as explained in Example IV and 1.56 g of the 1-chlorodimethyl-silyl-5-cyclopentadienyl-5-(9-fluorenyl)-hexane in a manner analogous to that used in the analogous step in Example IV. Then a supported zirconocene was prepared by reacting 1.74 g of that solid with 0.8 g of zirconium tetrachloride using a technique of the general type disclosed in Example IV. The resulting supported metallocene will be referred to herein as catalyst 34A.
[Compound]
Name
bridged ligand
Quantity
1.61 g
Type
reactant
Reaction Step One
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-cyclopentadienyl-5-(9-fluorenyl)-1-hexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
1.74 g
Type
reactant
Reaction Step Four
Quantity
0.8 g
Type
reactant
Reaction Step Five
[Compound]
Name
metallocene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
34A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight
Quantity
1 mL
Type
catalyst
Reaction Step Nine
Name
zirconocene

Identifiers

REACTION_CXSMILES
[CH:1]1(C(C2C3C=CC=CC=3C3C2=CC=CC=3)(C)CCC=C)[CH:5]=[CH:4][CH:3]=[CH:2]1.[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4:29]>Cl[SiH](C)C.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Zr+2:29] |f:1.2.3.4.5,7.8.9,10.11.12|

Inputs

Step One
Name
bridged ligand
Quantity
1.61 g
Type
reactant
Smiles
Step Two
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5-cyclopentadienyl-5-(9-fluorenyl)-1-hexene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC=C1)C(CCC=C)(C)C1C2=CC=CC=C2C=2C=CC=CC12
Step Four
Name
solid
Quantity
1.74 g
Type
reactant
Smiles
Step Five
Name
Quantity
0.8 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
Step Six
Name
metallocene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
34A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
Cl[SiH](C)C
Step Nine
Name
Quantity
1 mL
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
a reaction mixture stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated in a vacuum
CUSTOM
Type
CUSTOM
Details
A white solid was recovered which
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
zirconocene
Type
product
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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